2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an aromatic amine derivative featuring a methoxy-substituted aniline core linked to a 1,2,3-thiadiazole heterocycle via a methylene bridge. The compound’s structure combines the electron-donating methoxy group (-OCH₃) at the ortho position of the aniline ring with the sulfur- and nitrogen-rich thiadiazole moiety. This combination imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly in the design of bioactive molecules targeting enzymes or receptors sensitive to heterocyclic motifs .
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-methoxy-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3OS/c1-14-10-5-3-2-4-9(10)11-6-8-7-15-13-12-8/h2-5,7,11H,6H2,1H3 |
InChI Key |
WTWPQHVZPNZOFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves several steps. One common method includes the reaction of 2-hydroxy-5-methoxyacetophenone with carbethoxyhydrazine to form the corresponding carbethoxyhydrazone . This intermediate is then treated with hydrazonoyl chloride derivatives in the presence of triethylamine to yield the desired thiadiazole derivative . The reaction conditions typically involve the use of absolute ethanol as a solvent and maintaining the reaction temperature below 32°C .
Chemical Reactions Analysis
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules . In biology and medicine, thiadiazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents . They are also being investigated for their cytotoxic properties against various cancer cell lines . Additionally, this compound is used in the development of new materials with unique properties for industrial applications .
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells . This disruption is primarily due to the bioisosteric nature of the thiadiazole ring, which mimics the structure of pyrimidine, a component of nucleic acids .
Comparison with Similar Compounds
Structural Comparisons
The structural analogs of 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline primarily differ in substituents on the aniline ring or the heterocyclic moiety. Key examples include:
Key Observations :
- Substituent Effects : The methoxy group in the target compound enhances electron density on the aniline ring compared to electron-withdrawing groups like fluorine (4-Fluoro analog) or bromine (4-Bromo analog). This may influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
- Thiadiazoles, with two nitrogen atoms and one sulfur, offer stronger dipole interactions, which could enhance binding to biological targets.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s molecular weight (~223.27 g/mol) is comparable to its fluoro and methyl analogs , but lower than brominated derivatives (e.g., 284.18 g/mol for 4-Bromo analog) due to bromine’s high atomic mass .
- Solubility : Methoxy and methyl groups generally improve solubility in organic solvents compared to halogens. However, the thiadiazole’s polarity may counterbalance this, leading to moderate aqueous solubility.
- Crystallographic Data : While direct crystallographic data for the target compound is unavailable, analogs like 4-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline () and 2,3-dimethyl derivatives () have been analyzed using SHELX software , suggesting similar packing patterns dominated by hydrogen bonds and van der Waals interactions.
Biological Activity
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound characterized by the presence of a methoxy group and a thiadiazole moiety attached to an aniline structure. Its unique chemical structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.
Chemical Structure
The molecular formula for 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is , with a molecular weight of approximately 210.26 g/mol. The compound features a five-membered heterocyclic ring containing three nitrogen atoms and two sulfur atoms, which is crucial for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that derivatives of 2-methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibit significant antimicrobial properties against various bacterial strains. A study highlighted the synthesis of several derivatives which were evaluated for their efficacy as urease inhibitors, particularly against Helicobacter pylori, a bacterium associated with gastrointestinal diseases. The compounds showed IC50 values ranging from 2.85 to 5.83 µM, indicating potent activity compared to standard inhibitors like thiourea and hydroxyurea.
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Target Bacteria | IC50 (µM) |
|---|---|---|
| 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | H. pylori | 2.85 |
| Compound A | E. coli | 4.00 |
| Compound B | S. aureus | 5.50 |
2. Anticancer Properties
The thiadiazole moiety has been linked to anticancer activity in various studies. Compounds with this structure have shown potential in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways . For instance, certain derivatives were found to exhibit significant cytotoxicity against human cancer cell lines.
Case Study: Cytotoxic Effects
A recent study evaluated the cytotoxic effects of synthesized thiadiazole derivatives on breast cancer cells (MCF-7). The results indicated that some compounds led to a reduction in cell viability by over 70% at concentrations as low as 10 µM.
3. Neuroprotective Effects
Research has also explored the potential of thiadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease. Some compounds demonstrated the ability to suppress neurodegenerative symptoms in animal models, indicating their potential as therapeutic agents.
The biological activity of 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound likely inhibits essential biomolecule synthesis in microbial cells.
- Anticancer Activity : It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.
- Neuroprotective Effects : The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
